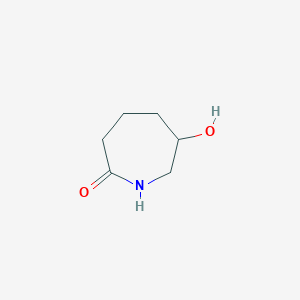
6-Hydroxyazepan-2-one
Übersicht
Beschreibung
6-Hydroxyazepan-2-one is a chemical compound with the molecular formula C6H11NO2 It is a derivative of azepan-2-one, featuring a hydroxyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyazepan-2-one typically involves the hydroxylation of azepan-2-one. One common method is the electrochemical oxidation of protected amino-caprolactams, which allows for regioselective electromethoxylation at the α-position to the lactam nitrogen . This method involves the use of specific electrochemical conditions to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical processes, ensuring high yield and purity. The process parameters, such as temperature, solvent, and current density, are optimized to maximize the efficiency of the hydroxylation reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxyazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-oxoazepan-2-one or 6-carboxyazepan-2-one.
Reduction: Formation of 6-aminoazepan-2-one or 6-hydroxyazepan-2-ol.
Substitution: Formation of 6-chloroazepan-2-one or 6-bromoazepan-2-one.
Wissenschaftliche Forschungsanwendungen
6-Hydroxyazepan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxyazepan-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer’s disease . The hydroxyl group at the sixth position plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity.
Vergleich Mit ähnlichen Verbindungen
Azepan-2-one (Epsilon-Caprolactam): A precursor to 6-Hydroxyazepan-2-one, lacking the hydroxyl group.
6-Aminoazepan-2-one: Similar structure but with an amino group instead of a hydroxyl group.
6-Oxoazepan-2-one: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with enzymes and other biological targets, making it a valuable compound in medicinal chemistry and other fields.
Eigenschaften
IUPAC Name |
6-hydroxyazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-2-1-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQOFYJVQMAVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the electrochemical approach described in the research for synthesizing protected (3S,6R)-6-hydroxy-cyclolysine derivatives?
A1: The research article highlights a novel synthetic route for protected (3S,6R)-6-hydroxy-cyclolysine derivatives, utilizing an electrochemical oxidation strategy. [] This approach offers a practical alternative to traditional methods, starting with cyclic L-lysine and employing regioselective electromethoxylation. This method provides a controlled and efficient way to obtain the desired 6-hydroxyazepan-2-one core structure, which is a valuable building block for various biologically active compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















